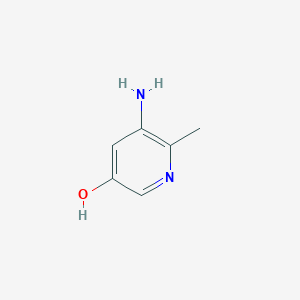
5-Amino-6-methylpyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-methylpyridin-3-ol: is a chemical compound with the molecular formula C6H8N2O . It is a derivative of pyridine, characterized by the presence of an amino group at the 5th position, a methyl group at the 6th position, and a hydroxyl group at the 3rd position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-methylpyridin-3-ol can be achieved through several methods. One common approach involves the reduction of 5-nitro-6-methylpyridin-3-ol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the amination of 6-methyl-3-pyridinol with ammonia or an amine under appropriate conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-6-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Amino-6-methylpyridin-3-ol is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of complex molecules used in pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. Its derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties .
Medicine: The compound and its derivatives are investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases. They are also explored as potential drug candidates for neurological disorders .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in material science applications .
Mechanism of Action
The mechanism of action of 5-Amino-6-methylpyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing cellular signaling processes .
Comparison with Similar Compounds
- 6-Amino-5-methylpyridin-3-ol
- 5-Bromo-2-methylpyridin-3-amine
- 5-Hydroxy-2-methylpyridine
- 6-Methyl-3-hydroxypyridine
Comparison: Compared to these similar compounds, 5-Amino-6-methylpyridin-3-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. For instance, the presence of both amino and hydroxyl groups on the pyridine ring enhances its potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
5-amino-6-methylpyridin-3-ol |
InChI |
InChI=1S/C6H8N2O/c1-4-6(7)2-5(9)3-8-4/h2-3,9H,7H2,1H3 |
InChI Key |
WYTFHCNXBFVNHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















